N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide
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Overview
Description
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide is a chemical compound with the following structure:
Structure:C14H12BrNO2S
This compound belongs to the class of sulfonamides, which are derivatives of sulfonic acids. Sulfonamides have been widely studied due to their diverse applications in various fields.
Preparation Methods
Synthetic Routes:: The synthetic route for N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide involves the condensation of 3-bromobenzaldehyde with 4-methylbenzenesulfonohydrazide. The reaction proceeds through the formation of an imine (Schiff base) linkage. The overall reaction can be represented as follows:
3-Bromobenzaldehyde+4-Methylbenzenesulfonohydrazide→this compound
Reaction Conditions:: The reaction typically occurs under reflux conditions in a suitable solvent (such as ethanol or methanol) with an acid catalyst (e.g., acetic acid). The product can be isolated by filtration or recrystallization.
Industrial Production:: While there isn’t extensive industrial-scale production of this specific compound, it serves as an intermediate in the synthesis of other functionalized sulfonamides.
Chemical Reactions Analysis
N-(1-(3-Bromophenyl)ethylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions:
Oxidation: It may be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction can yield the corresponding sulfonamide.
Substitution: The bromine atom can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type. For example:
Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Employ reducing agents such as sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.
Major products formed depend on the reaction conditions and substituents present.
Scientific Research Applications
Medicinal Chemistry: It could serve as a scaffold for designing new drugs targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate, it contributes to the synthesis of more complex molecules.
Photometric Determination: Related compounds have been used in spectrophotometric determination methods for metal ions.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with biological targets, affecting enzymatic processes or cellular pathways.
Comparison with Similar Compounds
Similar compounds include:
- N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N-(1-(3-Bromophenyl)ethylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- N’- (1- (3-Bromophenyl)ethylidene)isonicotinohydrazide
These compounds share structural similarities but may exhibit distinct properties and applications.
Properties
Molecular Formula |
C15H14BrNO2S |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
(NE)-N-[1-(3-bromophenyl)ethylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H14BrNO2S/c1-11-6-8-15(9-7-11)20(18,19)17-12(2)13-4-3-5-14(16)10-13/h3-10H,1-2H3/b17-12+ |
InChI Key |
JQQKBYQVHGIDNB-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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